N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide
Description
The compound N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide is a heterocyclic acetamide derivative featuring a thiazole ring (4-methyl substitution) linked via an acetamide bridge to a hexahydroazepinoquinazolinone core.
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-12-11-27-19(20-12)22-17(24)10-26-13-6-7-15-14(9-13)18(25)23-8-4-2-3-5-16(23)21-15/h6-7,9,11H,2-5,8,10H2,1H3,(H,20,22,24) |
InChI Key |
TZOFCGQORNHQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the thiazole and quinazoline intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The quinazoline derivative can be prepared via the Pinner reaction, where an anthranilic acid derivative reacts with an orthoester in the presence of an acid catalyst.
The final step involves the coupling of the thiazole and quinazoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the Pinner reaction, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: The quinazoline moiety can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinazoline moiety may produce dihydroquinazolines.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide exhibits several promising biological activities:
- Anticancer Potential : The compound's structural features may confer anticancer properties similar to other quinazoline derivatives. Studies have shown that compounds with thiazole and quinazoline fragments can exhibit significant cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial effects. This compound's potential to inhibit microbial growth could be explored further .
- Neurological Effects : Given the structural similarities to known PDE7 inhibitors and other neurological agents, this compound might also have applications in treating neurological disorders .
Cytotoxicity and Anticancer Activity
A study involving substituted acetamides with thiazole fragments demonstrated notable cytotoxicity against cancer cell lines . The combination of thiazole and quinazoline structures in the compound suggests enhanced anticancer activity compared to compounds with single-target mechanisms.
Interaction Studies
Research into the interaction of this compound with biological targets is crucial for understanding its mechanism of action. Such studies may include binding affinity assays and cellular uptake investigations to elucidate how it interacts with cancer cells or pathogens .
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The target compound shares key features with several analogs:
- Thiazole-Acetamide Linkage: Compounds such as N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) () and N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (5.1) () exhibit similar acetamide-thiazole frameworks. The substitution pattern on the thiazole ring (e.g., 4-methyl in the target vs.
- Bicyclic Core Systems: The hexahydroazepinoquinazolinone core in the target compound is structurally analogous to triazinoquinazolinones (e.g., compounds in and ) and benzotriazinones (e.g., 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in ). These cores contribute to rigidity and may enhance interactions with enzymatic pockets .
Physicochemical Properties
While the target compound’s data are unavailable, analogs demonstrate substituent-dependent trends:
Bioactivity and Docking Studies
- Enzyme Binding : highlights docking studies where compounds (e.g., 9c ) interact with active sites, as visualized by superimposed structures (e.g., with acarbose) .
- Antimicrobial and Anticancer Potential: Triazinoquinazolinone derivatives () and benzotriazinones () are often explored for kinase inhibition or antimicrobial activity, implying similar avenues for the target compound .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide (CAS Number: 1380585-52-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.5 g/mol. The compound features a thiazole moiety and a hexahydroazepinoquinazoline structure that may contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. A study on thiazolo[3,2-b]-1,2,4-triazinone derivatives showed broad-spectrum antibacterial activity against various strains of bacteria. This is particularly relevant as compounds with similar structural features to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5f | Mycobacterium smegmatis | 50 | |
| Nitrofurantoin | Staphylococcus aureus | 31.25 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. Compounds containing thiazole rings have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, derivatives similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[...] have shown significant cytotoxicity against various cancer cell lines in vitro .
Case Studies and Research Findings
Several studies have investigated related compounds with similar structures:
- Antibacterial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties. Compounds demonstrated varying degrees of effectiveness against E. coli and S. aureus, with some exhibiting MIC values lower than traditional antibiotics .
- Anticancer Studies : In vitro studies indicated that certain thiazole-containing compounds could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
